molecular formula C24H19N5O2S B3004236 N-[4-(methylthio)benzyl]-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031624-50-6

N-[4-(methylthio)benzyl]-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No. B3004236
CAS RN: 1031624-50-6
M. Wt: 441.51
InChI Key:
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Description

“N-[4-(methylthio)benzyl]-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a compound that belongs to a class of molecules known as triazoloquinazolines . These compounds are characterized by a five-membered triazole ring fused with a quinazoline ring . They have been synthesized and studied for their potential biological activities .


Synthesis Analysis

The synthesis of similar triazoloquinazoline compounds involves a nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline, is synthesized from anthranilic acid .


Molecular Structure Analysis

The molecular structure of “N-[4-(methylthio)benzyl]-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is characterized by a triazoloquinazoline core, which is a fused ring system containing a triazole ring and a quinazoline ring . The compound also contains a methylthio group attached to the benzyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazoloquinazoline compounds typically involve nucleophilic substitution reactions . The starting material undergoes a reaction with different aryl amines to yield the final product .

Scientific Research Applications

Potential Use in Drug Discovery

Quinazolinones, which include the compound , are considered promising compounds with a wide range of biological activities . They are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals . Their stability, relatively easy methods for preparation, and lipophilicity (which helps them penetrate the blood-brain barrier) make them suitable for targeting different central nervous system diseases .

Anticancer Activity

Quinazolinones have been researched for their diverse pharmacological activities, including anticancer activity . The structure-activity relationship (SAR) studies of quinazolinone revealed that positions 2, 6, and 8 of the ring systems are significant for different pharmacological activities .

Anti-Tuberculosis Activity

Some quinazolinones have been synthesized and tested for their efficacy as anti-tubercular compounds . The compound 2-Methyl-6 propyl benzo [4,5] imidazo [1,2-c] quinazoline was found to be the most effective against M. tuberculosis .

Hypolipidemic Activity

Quinazolinones have also been studied for their hypolipidemic activity, which could make them useful in the treatment of conditions related to high cholesterol or other lipid disorders .

Antifungal and Antimicrobial Activities

Quinazolinones have demonstrated antifungal and antimicrobial activities, making them potential candidates for the development of new antimicrobial drugs .

Anticonvulsant Activity

The anticonvulsant activity of quinazolinones has been explored, suggesting potential applications in the treatment of epilepsy and other seizure disorders .

Future Directions

The future directions for research on “N-[4-(methylthio)benzyl]-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” and similar compounds could involve further optimization and development of these compounds as potential antitubercular and anti-HIV agents . The promising antimicrobial, antitubercular, and anti-HIV activities of these compounds suggest they could be valuable in the development of new therapeutic agents .

properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]-5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2S/c1-32-18-10-7-15(8-11-18)14-25-23(30)17-9-12-19-20(13-17)29-22(26-24(19)31)21(27-28-29)16-5-3-2-4-6-16/h2-13,28H,14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUUHIPYUIXUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(methylthio)benzyl]-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

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